Macrocyclization Efficiency: Distance‑Dependent Cyclization Yields Compared to Alternative Spacings
In a direct head‑to‑head comparison within the same experimental system, the efficiency of intramolecular thioether bond formation between O‑(2‑bromoethyl)‑L‑tyrosine (O2beY) and a genetically encoded cysteine varied markedly with the number of intervening amino acid residues. Constructs with a spacing of 1 to 7 residues (Z+2 to Z+8) exhibited cyclization yields of 80–95%. In contrast, placing the cysteine adjacent to O2beY (Z+1) reduced cyclization to 5%, while extending the spacing to 10–12 residues (Z+10, Z+12) increased the proportion of uncyclized linear product to 50–80% [REFS‑1]. These data establish a defined spacing window for optimal macrocycle formation and demonstrate that O2beY‑mediated cyclization is not universally efficient; substitution with a different electrophilic ncAA or a different peptide architecture would not reproduce this precise efficiency profile.
| Evidence Dimension | Thioether macrocyclization efficiency (% cyclized product) |
|---|---|
| Target Compound Data | 80–95% (spacing of 1–7 residues between O2beY and Cys) |
| Comparator Or Baseline | 5% (Cys adjacent to O2beY, Z+1); 50–80% acyclic product (spacing of 10–12 residues, Z+10, Z+12) |
| Quantified Difference | Up to 90 percentage points difference in cyclization yield depending on spacing |
| Conditions | Ribosomal expression in E. coli; LC‑MS quantification after intein‑mediated release of the target peptide |
Why This Matters
For procurement decisions in peptide engineering or chemical biology, these data define the precise sequence constraints under which O‑(2‑bromoethyl)‑L‑tyrosine HCl will deliver high cyclization yields, enabling rational design and avoiding costly failures when the peptide architecture deviates from the optimal spacing window.
- [1] Bionda N, et al. Bioinspired Strategy for the Ribosomal Synthesis of Thioether‑Bridged Macrocyclic Peptides in Bacteria. ACS Chem Biol. 2014;9(9):2008–2013. doi:10.1021/cb500311k View Source
